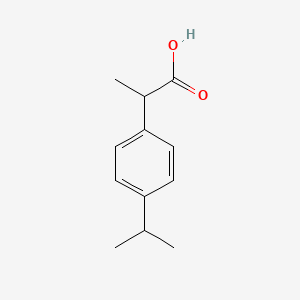![molecular formula C13H25ClN2O B15126306 (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride is a complex organic compound with a unique structure. This compound is characterized by its azepino[3,2-b]azepine core, which is a bicyclic system containing nitrogen atoms. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process may include:
Cyclization Reactions: Formation of the azepino[3,2-b]azepine core through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional Group Transformations: Introduction of the ethyl and methyl groups through alkylation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.
Purification Steps: Techniques such as crystallization, distillation, and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms, often used to modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its therapeutic potential, possibly as a drug candidate for treating various conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, triggering a cascade of intracellular events.
Pathways: Modulating signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one: The free base form without the hydrochloride salt.
Other Azepino[3,2-b]azepines: Compounds with similar bicyclic structures but different substituents.
Uniqueness
What sets (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride apart is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
属性
分子式 |
C13H25ClN2O |
|---|---|
分子量 |
260.80 g/mol |
IUPAC 名称 |
(1S,7R)-2-ethyl-1-methyl-2,8-diazabicyclo[5.5.0]dodecan-3-one;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15-12(16)8-6-7-11-13(15,2)9-4-5-10-14-11;/h11,14H,3-10H2,1-2H3;1H/t11-,13+;/m1./s1 |
InChI 键 |
WIJWWFQJDMRECJ-YLAFAASESA-N |
手性 SMILES |
CCN1C(=O)CCC[C@@H]2[C@@]1(CCCCN2)C.Cl |
规范 SMILES |
CCN1C(=O)CCCC2C1(CCCCN2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


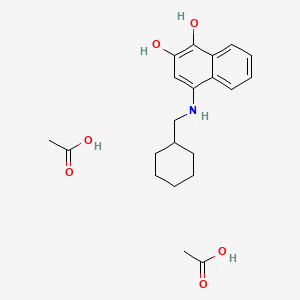
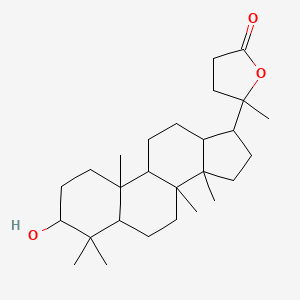
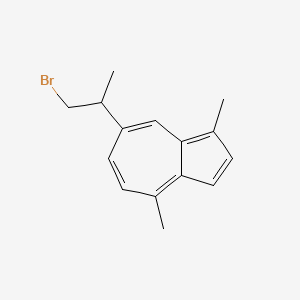
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
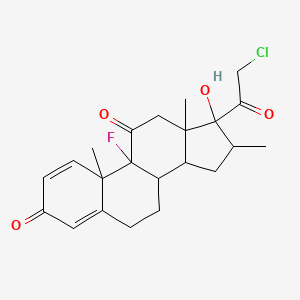
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
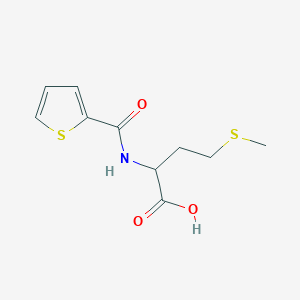
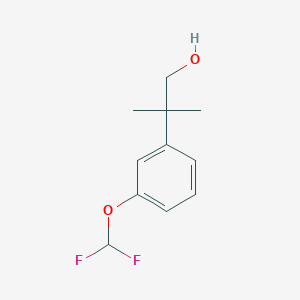
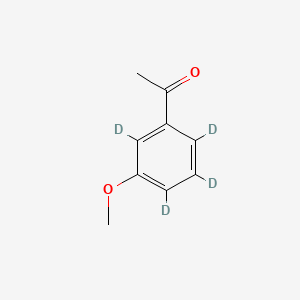
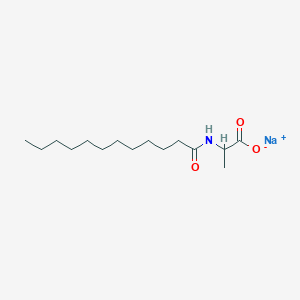

![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
